molecular formula C19H20Cl2N4O2 B2824456 N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide CAS No. 710329-24-1

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide

Cat. No.: B2824456
CAS No.: 710329-24-1
M. Wt: 407.3
InChI Key: TYHIWMMPSBFXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide is a chemical compound known for its unique structure and potential applications in various fields It belongs to the class of diazepane derivatives, which are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamine derivatives with sulfonium salts. For example, the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines, which can be further deprotected to yield the desired diazepane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding diazepane dicarboxylic acids.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted diazepane derivatives with various functional groups.

Scientific Research Applications

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-bis(4-chlorophenyl)piperazine-1,4-dicarboxamide
  • N1,N4-bis(4-chlorophenyl)tetrahydropyridine-1,4-dicarboxamide

Uniqueness

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to its six-membered piperazine and tetrahydropyridine analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-N,4-N-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c20-14-2-6-16(7-3-14)22-18(26)24-10-1-11-25(13-12-24)19(27)23-17-8-4-15(21)5-9-17/h2-9H,1,10-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHIWMMPSBFXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.